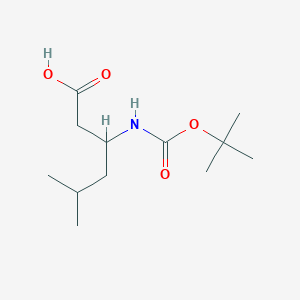

3-((tert-Butoxycarbonyl)amino)-5-methylhexansäure

Übersicht

Beschreibung

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of handling.

Wissenschaftliche Forschungsanwendungen

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is widely used in scientific research, particularly in:

Peptide Synthesis: It serves as a protected amino acid in the synthesis of peptides, allowing for selective deprotection and coupling reactions.

Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.

Medicinal Chemistry: It is employed in the development of pharmaceuticals and bioactive compounds.

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as tert-butyloxycarbonyl (boc) protected amines, are often used in peptide synthesis . The Boc group serves as a protecting group for amines, preventing them from reacting until the Boc group is removed .

Mode of Action

The mode of action of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid involves the Boc group protecting the amine during reactions . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group can be removed later with a strong acid such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .

Biochemical Pathways

The compound likely plays a role in peptide synthesis, where it can protect amines from reacting until the appropriate time .

Pharmacokinetics

The boc group’s stability under acidic and basic conditions and its cleavage by catalytic hydrogenation suggest that the compound’s bioavailability may be influenced by these factors .

Result of Action

The result of the action of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is the protection of amines during reactions, allowing for transformations of other functional groups . This can facilitate the synthesis of complex molecules, such as peptides .

Action Environment

The action of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid can be influenced by environmental factors such as pH and the presence of strong acids . For example, the Boc group can be removed with a strong acid such as TFA . Therefore, the compound’s action, efficacy, and stability may vary depending on the chemical environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of 5-methylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-protected amino acids often involves the use of flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: The removal of the tert-butoxycarbonyl group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol

Substitution Reactions: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.

Substitution: Di-tert-butyl dicarbonate, DMAP, sodium hydroxide.

Major Products Formed

Deprotection: The major product formed is the free amino acid, 5-methylhexanoic acid.

Substitution: Depending on the substituent introduced, various derivatives of 5-methylhexanoic acid can be formed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid

- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

- BOC-L-HIS (TRT)-AIB-OH

Uniqueness

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amino group and a 5-methylhexanoic acid backbone. This combination provides stability and reactivity that are advantageous in peptide synthesis and other organic synthesis applications.

Biologische Aktivität

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (often abbreviated as Boc-amino acid) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a derivative of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification is commonly used in peptide synthesis to protect the amino group during reactions.

Molecular Formula

- Molecular Formula : C₉H₁₉NO₄

- Molecular Weight : 189.25 g/mol

Biological Activities

The biological activities of Boc-amino acids are primarily attributed to their roles as building blocks in peptide synthesis and their potential pharmacological effects. Key areas of investigation include:

- Anticancer Properties :

-

Anti-inflammatory Effects :

- Compounds similar to Boc-amino acids have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating chronic inflammatory diseases.

- Immunomodulatory Effects :

The mechanism of action for 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid involves several pathways:

- Caspase Activation : Induces apoptosis in cancer cells by promoting the release of cytochrome c from mitochondria and activating caspases.

- Cytokine Inhibition : Reduces the production of inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

- Immune Cell Modulation : Enhances the phagocytic activity of immune cells, improving overall immune response.

Research Findings

Several studies have investigated the biological activity of Boc-amino acids, yielding promising results:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |

| Immunomodulatory | Enhances macrophage activity |

Case Studies

-

Anticancer Study :

A study published in Cancer Research demonstrated that a derivative of Boc-amino acid significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. -

Inflammatory Response Modulation :

Research published in Journal of Immunology showed that Boc-amino acid derivatives reduced inflammation markers in mouse models of arthritis, indicating their potential as anti-inflammatory agents .

Eigenschaften

IUPAC Name |

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVAMBSTOWHUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402793 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138165-75-0 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.